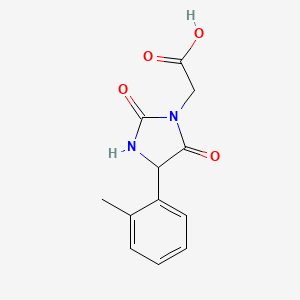
2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid is an organic compound that belongs to the class of imidazolidinones. Imidazolidinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a unique structure with an imidazolidinone ring substituted with an o-tolyl group and an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The o-tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The o-tolyl group may enhance the compound’s binding affinity and specificity towards certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dioxoimidazolidin-4-yl)acetic acid: This compound has a similar imidazolidinone structure but lacks the o-tolyl group.
Ethyl 2-(2,5-dioxo-4,4-diphenyl-imidazolidin-1-yl)acetate: This derivative features diphenyl substitution instead of the o-tolyl group.
Uniqueness
The presence of the o-tolyl group in 2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other imidazolidinone derivatives.
Propriétés
Formule moléculaire |
C12H12N2O4 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
2-[4-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O4/c1-7-4-2-3-5-8(7)10-11(17)14(6-9(15)16)12(18)13-10/h2-5,10H,6H2,1H3,(H,13,18)(H,15,16) |
Clé InChI |
OKBCKMIDIIQJSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2C(=O)N(C(=O)N2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















